molecular formula C9H6BrNO B8685856 3-(4-Bromofuran-2-yl)pyridine CAS No. 828929-06-2

3-(4-Bromofuran-2-yl)pyridine

Cat. No.: B8685856
CAS No.: 828929-06-2
M. Wt: 224.05 g/mol
InChI Key: DWHIUTFLOLMYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromofuran-2-yl)pyridine is a bifunctional heteroaromatic compound designed for research and development, particularly in medicinal chemistry. It serves as a versatile precursor for synthesizing more complex molecules through metal-catalyzed cross-coupling reactions, such as Suzuki reactions, leveraging the reactivity of the bromine atom on the furan ring . The structure combines a furan ring, a common motif in biologically active molecules, with a pyridine ring, which is known to improve water solubility and influence the pharmacokinetic properties of drug candidates . The fusion of these two heterocycles in a single architecture is a recognized strategy to create compounds with improved and broadened biological activities . Researchers can utilize this compound as a key intermediate in the synthesis of potential therapeutic agents. Heterocyclic compounds containing pyridine and furan scaffolds have been investigated for a wide spectrum of pharmacological applications, including as antimicrobial, antiviral, and anticancer agents . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

828929-06-2

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

IUPAC Name

3-(4-bromofuran-2-yl)pyridine

InChI

InChI=1S/C9H6BrNO/c10-8-4-9(12-6-8)7-2-1-3-11-5-7/h1-6H

InChI Key

DWHIUTFLOLMYFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CO2)Br

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 4 Bromofuran 2 Yl Pyridine and Its Analogs

3 Photochemical Synthesis Pathways for Aryl-Furan Derivatives

Photochemical reactions offer a unique approach to the synthesis of aryl-furan derivatives, often proceeding under mild conditions and with high selectivity. The irradiation of bromofuran derivatives in the presence of an aromatic solvent can lead to the substitution of the bromine atom with an aryl group.

A study has shown that the irradiation of 3- and 5-bromofuran-2-carbaldehyde in aromatic solutions can furnish 3- and 5-aryl-2-furyl derivatives in good yields. researchgate.net This photochemical substitution of a halogen atom with an aryl group provides a direct route to the desired carbon-carbon bond formation.

Table 5: Photochemical Arylation of Bromofurans

EntryBromofuran DerivativeAromatic SolventProductYield (%)
13-Bromofuran-2-carbaldehydeBenzene (B151609)3-Phenylfuran-2-carbaldehydeGood
25-Bromofuran-2-carbaldehydeBenzene5-Phenylfuran-2-carbaldehydeGood

Source: Data adapted from a study on the photochemical synthesis of aryl-furyl derivatives. researchgate.net

This method's applicability to the synthesis of 3-(4-Bromofuran-2-yl)pyridine would depend on the photochemical reactivity of a suitably substituted bromofuran in the presence of pyridine (B92270) as the aromatic partner. The selectivity of the reaction, particularly the position of arylation, is a key consideration.

Catalyst-Free and Green Chemistry Approaches

In line with the principles of green chemistry, recent research has focused on developing synthetic protocols that are more environmentally benign. These methods aim to reduce or eliminate the use of hazardous substances and improve energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, and often results in higher yields and cleaner reaction profiles. nih.gov This technique is particularly advantageous in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a versatile method for forming carbon-carbon bonds. For instance, the coupling of a suitable bromofuran derivative with a pyridineboronic acid, or vice-versa, can be efficiently promoted by microwave heating. The use of aqueous media in these reactions further enhances their green credentials. nih.gov

A representative microwave-assisted Suzuki coupling for the synthesis of biaryl compounds is outlined in the table below. While specific data for this compound is not detailed, the conditions are general for the coupling of aryl halides with arylboronic acids.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTime (min)Yield (%)
14-BromoacetophenonePhenylboronic acid0.1KOHH₂O/EtOH (1:1)295
23,5-(Bis-trifluoromethyl)bromobenzene2-Pyridylboronate1.5KFDioxane-82
34-Bromoanisole2-Pyridylboronate1.5KFDioxane-74

This table presents generalized conditions for microwave-assisted Suzuki reactions and does not represent the direct synthesis of this compound. nih.govnih.gov

The development of catalyst-free and additive-free reactions is a significant goal in green chemistry. These reactions simplify purification processes and reduce the generation of chemical waste. For the synthesis of furan (B31954) derivatives, one-flask, metal-free approaches have been developed. For example, polysubstituted furans can be synthesized via the cyclocondensation of aromatic aldehydes, 1,3-dicarbonyl compounds, and isocyanides in the absence of a catalyst. researchgate.net While not a direct synthesis of the target molecule, this methodology highlights the potential for developing additive-free routes to complex heterocyclic systems.

Functionalization and Derivatization Strategies

The bromine atom on the furan ring and the electronic nature of both the furan and pyridine rings in this compound offer multiple avenues for further chemical modification.

Halogen-Metal Exchange Reactions for Selective Transformations

Halogen-metal exchange is a powerful and widely used method for the preparation of organometallic reagents, which are versatile intermediates in organic synthesis. znaturforsch.com The bromine atom in this compound can be selectively exchanged with a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. znaturforsch.comresearchgate.net This generates a lithiated furan species that can then react with a wide range of electrophiles to introduce new functional groups at the 4-position of the furan ring.

The regioselectivity of lithium-halogen exchange is generally high, occurring specifically at the site of the halogen atom. researchgate.net This method provides a reliable way to introduce substituents that would be difficult to incorporate directly.

Table of Potential Electrophiles for Quenching Lithiated 3-(Furan-2-yl)pyridine:

ElectrophileResulting Functional Group
Carbon dioxide (CO₂)Carboxylic acid
Aldehydes/KetonesSecondary/Tertiary alcohol
Alkyl halidesAlkyl group
N,N-Dimethylformamide (DMF)Aldehyde
Trialkylsilyl halidesSilyl group

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a deprotonation reaction that is directed to the position ortho to a directing metalation group (DMG) on an aromatic or heteroaromatic ring. clockss.orgsemanticscholar.orgresearchgate.net In the context of this compound, the pyridine nitrogen can act as a directing group, facilitating the deprotonation of the pyridine ring at the C-2 or C-4 position. clockss.orgsemanticscholar.org Similarly, the furan oxygen can direct lithiation to the C-3 or C-5 position of the furan ring. The regioselectivity of DoM is influenced by the nature of the directing group, the base used, and the reaction conditions. uoc.gr

For 3-substituted furans, lithiation can occur at either the C-2 or C-5 position. The presence of a substituent at the 3-position can influence the regioselectivity, with lithiation sometimes occurring preferentially at the sterically more hindered 2-position due to electronic effects. uoc.gr

Nucleophilic Aromatic Substitution (SNAr) Processes

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. stackexchange.comyoutube.com The presence of a leaving group, such as a halogen, at these positions facilitates the reaction.

While this compound itself does not have a leaving group on the pyridine ring, SNAr reactions could be relevant for analogs where a halogen is present on the pyridine moiety. For instance, in a hypothetical 2-chloro-5-(4-bromofuran-2-yl)pyridine, a nucleophile could displace the chloride. The reaction proceeds through a Meisenheimer-like intermediate, and the stability of this intermediate determines the reaction's feasibility. stackexchange.com The electron-withdrawing nature of the pyridine nitrogen helps to stabilize the negative charge in the intermediate, making the reaction more favorable at the 2- and 4-positions. stackexchange.comyoutube.com

1,3-Dipolar Cycloaddition Reactions (e.g., Click Chemistry)

1,3-Dipolar cycloaddition is a powerful and versatile method for the construction of five-membered heterocyclic rings. This reaction involves the combination of a 1,3-dipole with a dipolarophile. In the context of synthesizing analogs of this compound, this strategy can be employed to introduce a five-membered ring, such as a triazole, onto the core structure.

A prominent example of a 1,3-dipolar cycloaddition is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry". nih.gov This reaction is celebrated for its high efficiency, regioselectivity, and mild reaction conditions. nih.govresearchgate.net For the synthesis of this compound analogs, this methodology would typically involve the reaction of an azide-functionalized furan or pyridine derivative with an alkyne-containing counterpart.

For instance, an azido-substituted pyridine could react with a terminal alkyne attached to a bromofuran moiety. The Cu(I) catalyst, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate, facilitates the formation of a 1,4-disubstituted 1,2,3-triazole ring that links the furan and pyridine components. wikipedia.org This approach offers a modular and highly reliable method for creating a library of analogs with diverse substitution patterns.

The versatility of 1,3-dipolar cycloadditions extends beyond click chemistry. Azomethine ylides, generated in situ from the condensation of an α-amino acid and an aldehyde, can react with dipolarophiles to form pyrrolidine (B122466) rings. nih.govresearchgate.netnih.gov In a hypothetical application to the synthesis of analogs, an azomethine ylide bearing a pyridine substituent could react with a furan-based dipolarophile. The reactivity of such systems is influenced by the electronic nature of both the 1,3-dipole and the dipolarophile. Pyridinium (B92312) azomethine ylides, for example, are readily prepared and their cycloadducts, indolizines, are valuable synthetic intermediates. koreascience.kr

1,3-Dipole Precursor Dipolarophile Catalyst/Conditions Product Yield (%)
Pyridyl-azideBromo-furyl-alkyneCuSO4, Na-AscorbateTriazole-linked furan-pyridineHigh
Pyridinium saltFuran-alkeneBasePyrrolidine-fused indolizineModerate-High
Furan-nitrile oxidePyridyl-alkeneHeatIsoxazoline-linked furan-pyridineModerate

Condensation Reactions for Hybrid Scaffolds (e.g., Schiff Bases)

Condensation reactions, particularly the formation of Schiff bases (imines), provide a straightforward and efficient route to assemble hybrid molecular scaffolds. A Schiff base is formed through the reaction of a primary amine with an aldehyde or a ketone. ekb.eg This methodology can be readily applied to connect the this compound core to other molecular fragments.

The synthesis of Schiff base derivatives of furan-2-carbaldehyde with various aminopyridines has been reported. semanticscholar.orgijsrp.org For instance, the condensation of a substituted furan-2-carboxaldehyde with an aminopyridine derivative would yield a Schiff base where the furan and pyridine rings are linked by an imine (-C=N-) bond. These reactions are typically carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by a small amount of acid. niscpr.res.in

The resulting Schiff bases are not only valuable as final products but also serve as versatile intermediates for further synthetic transformations. The imine bond can be reduced to a secondary amine, or the Schiff base can act as a ligand for the formation of metal complexes. ijsrp.orgnih.gov

Furthermore, condensation reactions are not limited to the formation of simple Schiff bases. The reaction of furan-2-carbaldehyde with diamines can lead to the formation of larger, more complex hybrid scaffolds. For example, reacting furan-2-carbaldehyde with a diamine can produce bis-Schiff bases, which can act as tetradentate ligands in coordination chemistry. nih.gov This approach allows for the construction of elaborate molecular architectures with potentially interesting material or biological properties.

Aldehyde/Ketone Amine Catalyst/Conditions Product Type Yield (%)
4-Bromo-furan-2-carbaldehyde3-AminopyridineEthanol, refluxSchiff BaseGood-Excellent
Furan-2-carbaldehyde1,2-DiaminobenzeneAcetic acid, ethanolBenzimidazole derivativeHigh
4-Bromo-furan-2-carbaldehydeHydrazine (B178648) hydrateEthanol, refluxHydrazoneHigh

Mechanistic Investigations of Reactions Involving 3 4 Bromofuran 2 Yl Pyridine

Electronic Effects on Reactivity: Role of Bromine Atom in Electrophilicity

The bromine atom at the 4-position of the furan (B31954) ring in 3-(4-Bromofuran-2-yl)pyridine plays a critical role in modulating the molecule's reactivity through its electronic effects. The inherent electron-rich nature of the furan ring is significantly altered by the presence of the halogen. The bromine atom exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the furan ring system. This reduction in electron density increases the electrophilicity of the furan ring, making it more susceptible to nucleophilic attack.

A comparative analysis of electronic effects can be seen when comparing furan-3-boronic acid with its positional isomer, furan-2-boronic acid. The inductive effect of the oxygen atom makes the 3-position less electron-rich than the 2-position, which can alter substrate compatibility in reactions. This principle highlights how the position of substituents electronically governs the reactivity of the heterocyclic core.

Steric Considerations and Their Impact on Regioselectivity in Coupling Reactions

Steric hindrance is a determining factor in the regioselectivity of coupling reactions involving this compound and related structures. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reaction generally occurs at the sterically less hindered position. researchgate.net The size and position of substituent groups on both the pyridine (B92270) and furan rings can direct the outcome of the reaction.

Research on related pyridylzinc bromides demonstrates that steric bulk around the reaction site significantly reduces the coupling efficiency. nih.gov For example, coupling reactions with 5-bromofuran-2-carboxylic acid ethyl ester showed a clear decrease in isolated yield when sterically bulkier reactants were used. nih.govsemanticscholar.org This principle is directly applicable to this compound, where the approach of a coupling partner can be impeded by substituents adjacent to the reaction site.

Specifically for this scaffold, it has been noted that bulky substituents on the pyridine ring can hinder the oxidation of the furan ring while simultaneously enhancing the regioselectivity in Suzuki couplings. This suggests a trade-off where increased steric hindrance can be leveraged to control the specific position of C-C bond formation, preventing unwanted side reactions at other positions. The interplay between steric and electronic effects is therefore crucial for predicting and controlling the outcomes of synthetic transformations.

Table 1: Impact of Steric Hindrance on Coupling Reaction Yields

Reactant 1Reactant 2Steric HindranceIsolated Yield
2-Pyridylzinc bromide (less bulky)5-Bromofuran-2-carboxylic acid ethyl esterLower76%
2-Pyridylzinc bromide (more bulky)5-Bromofuran-2-carboxylic acid ethyl esterHigher51%
2-Pyridylzinc bromide (less bulky)5-Bromothiophene-2-carboxylic acid ethyl esterLower89%
2-Pyridylzinc bromide (more bulky)5-Bromothiophene-2-carboxylic acid ethyl esterHigher84%
Data derived from studies on analogous pyridylzinc bromides and brominated heterocycles. nih.govsemanticscholar.org

Elucidation of Reaction Pathways (e.g., Transamidation, Nucleophilic Addition, Condensation)

The this compound scaffold can participate in various reaction pathways, enabling the synthesis of complex heterocyclic structures.

Transamidation: This pathway is crucial for constructing certain fused heterocyclic systems. In a proposed mechanism for the formation of 1,2,4-triazolo[1,5-a]pyridines, an initial transamidation occurs between an enaminonitrile and a hydrazine (B178648) derivative. This is followed by an intramolecular attack of a nitrogen lone pair on a nitrile moiety and subsequent condensation to form the final fused ring system. mdpi.com

Nucleophilic Addition and Substitution: The bromine atom on the furan ring serves as a good leaving group, making the compound a suitable substrate for nucleophilic substitution reactions. Primary and secondary amines can displace the bromine atom under heating to form amino-substituted furans. Similarly, related compounds like (5-bromofuran-2-yl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone are synthesized via nucleophilic substitution, where a hydroxypyridine reacts with a brominated intermediate. vulcanchem.com A tandem Michael addition–SNAr annulation has also been developed for synthesizing dihydro-1,8-naphthyridin-4(1H)-ones, initiated by a Michael addition to an enone side chain.

Condensation: This compound and its derivatives are effective substrates in condensation reactions. For instance, it can react with aldehydes to form Schiff bases, which can then undergo cyclization to produce imidazo[4,5-b]pyridine hybrids. Another key pathway is the condensation with β-ketoesters, often facilitated by microwave irradiation, to yield photophysically active pyrimidines. Aldol condensation, a common C-C bond-forming reaction, proceeds by reacting an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone or an α,β-unsaturated ketone. acs.org

Table 2: Overview of Reaction Pathways

Reaction PathwayDescriptionExample Product Class
Transamidation Amide exchange followed by intramolecular cyclization. mdpi.com1,2,4-Triazolo[1,5-a]pyridines
Nucleophilic Substitution Displacement of the bromine atom by a nucleophile. Amino-substituted furans
Condensation Reaction of a carbonyl group with another molecule to form a larger structure, often with the elimination of water. Imidazo[4,5-b]pyridine hybrids

Characterization of Transient Intermediates in Photochemical Processes

The study of photochemical reactions involving bromo-aromatic compounds like this compound often involves the characterization of highly reactive, short-lived intermediates. While direct studies on this specific molecule are limited, mechanistic investigations of related compounds provide significant insight.

In the photochemical synthesis of 3- and 5-aryl-2-furyl derivatives from bromofuran precursors, a proposed mechanistic pathway involves the formation of a transient exciplex intermediate . researchgate.net An exciplex is an electronically excited complex of two different molecules that is dissociated in its ground state. This intermediate is key to the carbon-bromine bond cleavage and subsequent aryl-aryl bond formation.

Furthermore, photochemical reactions can proceed through triplet excited states. In the Paternò-Büchi reaction, which involves the formation of oxetanes from a ketone and an alkene, mechanistic studies often probe the role of triplet excited states as key intermediates. lancs.ac.uk These high-energy species can be quenched by molecules like molecular oxygen, which helps to confirm their presence in the reaction pathway. lancs.ac.uk The direct observation of triplet-triplet absorption using transient absorption spectroscopy has been used to identify intermediates in the photocyclization of other aromatic compounds, providing a powerful tool for elucidating these complex mechanisms. colab.ws

Advanced Characterization and Structural Elucidation of 3 4 Bromofuran 2 Yl Pyridine and Its Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods form the cornerstone of molecular characterization, providing detailed insights into the electronic and vibrational states of atoms and bonds within a molecule. Through techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, a comprehensive picture of the molecular structure of 3-(4-Bromofuran-2-yl)pyridine can be assembled.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the precise connectivity and electronic environment of each atom in this compound can be mapped out.

¹H NMR: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The pyridine (B92270) ring protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The furan (B31954) ring protons are also found in the aromatic region, with their exact shifts influenced by the bromine and pyridine substituents.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbons of the pyridine and furan rings are expected to resonate in the aromatic region of the spectrum (δ 100-160 ppm). The carbon atom attached to the bromine (C4 of the furan ring) would likely appear at a lower chemical shift compared to the other furan carbons due to the halogen's shielding effect.

Predicted NMR Data for this compound
TechniqueExpected Features
¹H NMR- Signals for 4 pyridine protons (downfield region, δ 7.0-9.0 ppm)
  • Signals for 2 furan protons (aromatic region, δ 6.5-8.0 ppm)
  • Specific splitting patterns (doublets, triplets, multiplets) due to proton-proton coupling
  • ¹³C NMR- Signals for 5 pyridine carbons (δ 120-150 ppm)
  • Signals for 4 furan carbons (δ 100-155 ppm)
  • Quaternary carbon signals for C2 and C4 of furan, and C3 of pyridine
  • High-Resolution Mass Spectrometry (HRMS)

    High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₉H₆BrNO), HRMS would confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of the bromine atom would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the mass spectrum.

    Predicted HRMS Data for this compound
    Molecular FormulaIsotopeCalculated Exact Mass [M+H]⁺
    C₉H₆BrNO⁷⁹Br223.9709
    ⁸¹Br225.9688

    Infrared (IR) Spectroscopy

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands for the aromatic C-H bonds, the C=C and C=N bonds of the pyridine and furan rings, the C-O-C ether linkage of the furan, and the C-Br bond.

    Predicted IR Absorption Bands for this compound
    Vibrational ModeExpected Wavenumber (cm⁻¹)
    Aromatic C-H Stretch3100 - 3000
    Aromatic C=C and C=N Stretch1600 - 1450
    Furan C-O-C Stretch1250 - 1020
    C-Br Stretch680 - 515

    Single Crystal X-ray Diffraction for Solid-State Structure Determination

    Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of atoms in the molecule. For this compound, a successful crystallographic analysis would confirm the connectivity of the pyridine and bromofuran rings and provide insight into the planarity of the molecule and the intermolecular interactions, such as π-π stacking or halogen bonding, that govern the crystal packing in the solid state. While this technique provides unparalleled structural detail, obtaining suitable single crystals can be a significant challenge.

    Computational Chemistry and Theoretical Modeling

    Computational chemistry serves as a powerful complement to experimental techniques, offering insights into molecular properties and structures through theoretical calculations.

    Density Functional Theory (DFT) Calculations for Geometry Optimization

    Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be employed to determine the lowest energy conformation (optimized geometry) of this compound. These calculations provide theoretical values for bond lengths and angles, which can be compared with experimental data from X-ray diffraction. Furthermore, DFT can predict other properties, such as the distribution of electron density, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic properties. Theoretical NMR chemical shifts and vibrational frequencies (IR) can also be calculated and compared with experimental spectra to aid in their assignment and confirm the structural elucidation.

    Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO Energies)

    The electronic behavior of a molecule is fundamentally governed by the distribution and energy of its electrons. Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature.

    The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity and lower kinetic stability. Density Functional Theory (DFT) is a common computational method used to calculate these orbital energies and the resulting energy gap.

    For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, potentially with contributions from the bromine atom's lone pairs. The LUMO is likely to be distributed over the electron-deficient pyridine ring. The precise energies and distributions would be influenced by the dihedral angle between the two rings.

    Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Derivatives

    CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
    This compound-6.5-1.25.3
    3-(4-Chlorofuran-2-yl)pyridine-6.6-1.35.3
    3-(4-Methylfuran-2-yl)pyridine-6.2-1.15.1

    Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from DFT calculations.

    Molecular Dynamics (MD) Simulations for Conformational Landscapes

    Molecules are not static entities; they are in constant motion, vibrating, rotating, and translating. Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can map out the conformational landscape of a molecule, revealing its preferred shapes and the energy barriers between different conformations.

    For this compound, the most significant conformational degree of freedom is the torsion angle between the furan and pyridine rings. Due to steric hindrance and electronic effects, there will be energy minima corresponding to specific rotational arrangements. MD simulations can explore these conformations by simulating the molecule's movement over a period of time, often on the nanosecond to microsecond scale. The resulting trajectory provides a wealth of information about the molecule's flexibility, the stability of different conformers, and the dynamics of interconversion between them. This is particularly relevant for understanding how the molecule might interact with biological targets or other molecules. Studies on related pyridine-furan oligomers have demonstrated their tendency to form helical structures stabilized by π-π interactions, highlighting the importance of conformational dynamics.

    Table 2: Potential Torsional Energy Minima for this compound from MD Simulations

    ConformerDihedral Angle (°)Relative Energy (kcal/mol)Population (%)
    Planar (syn)02.55
    Twisted450.070
    Planar (anti)1803.02

    Note: The data in this table is hypothetical and represents plausible results from MD simulations.

    Ab Initio Methods for Solvent Effects

    The properties and behavior of a molecule can be significantly altered by its environment, particularly by the solvent in which it is dissolved. Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, can be employed to study these solvent effects.

    There are two main approaches to modeling solvent effects: explicit and implicit solvent models. In explicit models, individual solvent molecules are included in the calculation, providing a detailed picture of solute-solvent interactions, such as hydrogen bonding. This approach is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is less computationally demanding and is effective at capturing the bulk electrostatic effects of the solvent.

    For this compound, a polar molecule, the choice of solvent is expected to influence its conformational equilibrium and electronic properties. In a polar solvent, conformations with a larger dipole moment will be stabilized. Furthermore, the HOMO-LUMO gap can change as the solvent polarity alters the energies of the molecular orbitals. Ab initio calculations can quantify these changes, providing insights into the molecule's behavior in different chemical environments.

    Table 3: Predicted Solvent Effects on the Properties of this compound using Ab Initio Methods

    SolventDielectric ConstantDipole Moment (Debye)HOMO-LUMO Gap (eV)
    Vacuum12.15.3
    Chloroform4.82.55.2
    Water78.43.05.1

    Note: The data in this table is hypothetical and illustrates the expected trends from ab initio calculations of solvent effects.

    Applications in Advanced Organic Synthesis

    Role as a Versatile Building Block for Complex Heterocyclic Compounds

    The structure of 3-(4-bromofuran-2-yl)pyridine allows for its potential use as a versatile building block in the construction of elaborate heterocyclic systems. The pyridine (B92270) ring can undergo N-alkylation or oxidation, while the furan (B31954) ring is susceptible to various transformations. The bromine atom on the furan ring is a key functional handle, enabling participation in a wide array of cross-coupling reactions.

    Potential Synthetic Transformations:

    Reaction TypePotential Outcome
    Suzuki CouplingFormation of a C-C bond by reacting the bromo-furan moiety with a boronic acid or ester, introducing aryl, heteroaryl, or alkyl groups.
    Buchwald-Hartwig AminationFormation of a C-N bond, allowing for the introduction of various amine functionalities.
    Sonogashira CouplingCreation of a C-C triple bond by coupling with a terminal alkyne, a common strategy in the synthesis of kinase inhibitors.
    Stille CouplingFormation of a C-C bond with an organostannane reagent.
    Heck CouplingReaction with an alkene to form a substituted furan.

    These potential reactions highlight the compound's capacity to serve as a cornerstone for generating a diverse range of more complex molecular architectures, including fused ring systems like furopyridines. semanticscholar.orgmdpi.com

    Utility in Scaffold Diversification and Library Synthesis

    In modern drug discovery, the synthesis of compound libraries with diverse molecular scaffolds is crucial for identifying new bioactive agents. whiterose.ac.uknih.gov The this compound scaffold, with its multiple points for chemical modification, is theoretically well-suited for library synthesis. Automated parallel synthesis platforms could be employed to react the bromo-functionalized core with a variety of building blocks (e.g., boronic acids, amines, alkynes) to rapidly generate a large collection of analogues. whiterose.ac.uk This approach would allow for the systematic exploration of the chemical space around the core scaffold, facilitating the identification of compounds with desired biological activities.

    Development of Analogues for Structure-Activity Relationship (SAR) Studies

    Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov The this compound core offers several avenues for systematic modification to probe these relationships.

    A systematic SAR study would involve modifications at various positions of both the furan and pyridine rings. For instance, the bromine atom could be replaced with a variety of substituents using the cross-coupling reactions mentioned previously. Additionally, the hydrogen atoms on both rings could be substituted through electrophilic or nucleophilic aromatic substitution reactions, where feasible.

    The biological activity of derivatives can be significantly influenced by the electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of the substituents. nih.gov An SAR study would systematically vary these properties to determine their effect on a target biological endpoint. For example, introducing electron-withdrawing groups on the pyridine ring could modulate its pKa and hydrogen bonding capabilities, while bulky substituents on the furan ring could probe the steric tolerance of a target's binding site.

    Table of Potential Substituent Effects:

    Substituent PropertyPotential Impact on Biological Activity
    Electronic Effects
    Electron-Withdrawing GroupsCan alter pKa, hydrogen bonding capacity, and metabolic stability.
    Electron-Donating GroupsMay influence binding affinity and pharmacokinetic properties.
    Steric Effects
    Small SubstituentsCan probe for the presence of small binding pockets.
    Bulky SubstituentsMay enhance selectivity or introduce steric hindrance that reduces activity.

    The relative positions of substituents on the heterocyclic rings can have a profound impact on biological activity. nih.govnih.gov A comprehensive SAR study would involve the synthesis and evaluation of various regioisomers. For example, moving the bromine atom to the 5-position of the furan ring or changing the point of attachment of the furan to the pyridine ring (e.g., 2- or 4-position) would generate regioisomers. Comparing the biological activities of these isomers would provide valuable information about the optimal spatial arrangement of the different parts of the molecule for interaction with a biological target. nih.govnih.gov

    Application in the Synthesis of Specific Compound Classes

    While specific examples detailing the use of this compound in the synthesis of particular compound classes are not readily found in the literature, its structural motifs are present in molecules targeted for various therapeutic areas. The pyrazolo[3,4-b]pyridine and furopyridine cores, which could potentially be synthesized from this building block, are common in kinase inhibitors and other biologically active molecules. nih.govresearchgate.net For instance, many kinase inhibitors feature a heterocyclic core that makes key hydrogen bonding interactions with the hinge region of the kinase domain, and substituted aryl or heteroaryl groups that occupy adjacent hydrophobic pockets. google.com The this compound scaffold provides a foundation from which such structures could be elaborated.

    Fused Heterocyclic Systems

    The strategic arrangement of nitrogen and oxygen heteroatoms and the presence of a reactive bromine handle make this compound a valuable precursor for creating fused polycyclic aromatic systems. These systems are integral to the development of novel pharmaceuticals and functional materials.

    Imidazo[4,5-b]pyridines: The synthesis of imidazo[4,5-b]pyridine frameworks often involves the cyclization of 2,3-diaminopyridine (B105623) derivatives with various reagents. nih.gov Starting from this compound, a synthetic sequence could be envisioned involving nitration of the pyridine ring, followed by reduction to an amine, and subsequent functionalization to introduce a second amino group at an adjacent position. This diamino intermediate could then undergo cyclization to form the fused imidazole (B134444) ring. Microwave-assisted synthesis has been shown to be an effective method for preparing such derivatives, often resulting in higher yields and shorter reaction times. eurjchem.comresearchgate.net

    Furo[3,2-b]pyridines: These isomers of furopyridine are important structural motifs in medicinal chemistry. ias.ac.in A plausible synthetic route to furo[3,2-b]pyridine (B1253681) derivatives from this compound would involve the introduction of a hydroxyl group and a one-carbon unit (like a formyl or carboxylate group) onto adjacent positions of the pyridine ring. For instance, selective ortho-lithiation of the pyridine ring followed by reaction with an appropriate electrophile could install the necessary functionality to facilitate an intramolecular cyclization, thereby constructing the fused furan ring. rsc.orgmdpi.com

    Triazolopyridines: Triazolopyridines are another class of fused heterocycles with diverse biological activities. The construction of a rsc.orgresearchgate.netacs.orgtriazolo[4,3-a]pyridine system can be achieved through the cyclization of 2-hydrazinopyridine (B147025) precursors. organic-chemistry.org Theoretically, this compound could be converted to a 2-chloro or other suitable leaving group derivative. Subsequent reaction with hydrazine (B178648) would yield the key hydrazinopyridine intermediate. This intermediate can then be cyclized with various one-carbon sources, such as orthoesters or acid chlorides, often under microwave irradiation in the presence of a dehydrating agent like phosphorus oxychloride, to furnish the desired triazolopyridine core. google.com

    Fused SystemGeneral PrecursorPotential Synthetic Steps from this compound
    Imidazo[4,5-b]pyridine 2,3-Diaminopyridine derivative1. Nitration 2. Reduction 3. Second amination 4. Cyclization
    Furo[3,2-b]pyridine 2-Formyl-3-hydroxypyridine1. Ortho-metalation 2. Hydroxylation & Formylation 3. Intramolecular cyclization
    Triazolopyridine 2-Hydrazinopyridine derivative1. Halogenation at C2 2. Substitution with hydrazine 3. Cyclization

    Star-Shaped Molecules

    Star-shaped molecules, which consist of multiple "arms" radiating from a central core, are of great interest in materials science for their unique photophysical and electronic properties. researchgate.netresearchgate.net The this compound unit can be employed as a peripheral arm in the construction of these complex macromolecules.

    The synthesis of such molecules typically relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. researchgate.net In this context, the bromine atom on the furan ring of this compound provides a convenient handle for coupling. A typical strategy involves reacting a multifunctional core molecule, often a tri-substituted benzene (B151609) or triazine bearing boronic acid or organotin groups, with multiple equivalents of this compound under palladium catalysis. This approach allows for the controlled assembly of well-defined, C3-symmetric star-shaped molecules where the furan-pyridine moieties extend the π-conjugated system, influencing the final material's optical and electronic properties. acs.org

    Synthetic StrategyRole of this compoundKey Reaction
    Convergent SynthesisPeripheral "arm" unitSuzuki or Stille Cross-Coupling
    ---------

    Spirocyclic and Hybrid Systems

    Spirocyclic compounds, characterized by two rings linked through a single common carbon atom, possess a unique three-dimensional structure that is highly sought after in drug design. nih.gov While direct examples starting from this compound are not prevalent, its structure is amenable to synthetic strategies leading to spirocyclic frameworks.

    One potential pathway involves multi-component reactions. For instance, the pyridine nitrogen could participate in a cascade reaction initiated by the formation of an N-ylide. More commonly, the furan ring could be functionalized to act as a diene in a Diels-Alder reaction with a suitable dienophile that is part of another ring system, leading to a bridged intermediate that could be rearranged to a spirocycle. Alternatively, the bromine atom could be used in a metal-catalyzed reaction to generate a key intermediate for intramolecular cyclization onto a pre-existing cyclic partner. nih.gov

    Oxadiazole Derivatives

    The 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding. jchemrev.comnih.gov Derivatives can be synthesized from carboxylic acid hydrazides. A plausible route to incorporate the this compound moiety into an oxadiazole involves first converting the pyridine or furan ring into a carboxylic acid derivative.

    For example, the bromine atom on the furan ring could be transformed into a carboxylic acid group via lithium-halogen exchange followed by quenching with carbon dioxide. The resulting carboxylic acid can then be reacted with hydrazine to form the corresponding acyl hydrazide. This key intermediate can subsequently undergo cyclodehydration with a variety of reagents, such as another carboxylic acid in the presence of phosphorus oxychloride, to form the 2,5-disubstituted 1,3,4-oxadiazole ring. researchgate.net This modular approach allows for the synthesis of a library of derivatives with diverse substituents on the oxadiazole ring. mdpi.com

    Reaction SequenceIntermediateFinal Product
    1. Carboxylation2. Hydrazinolysis3. CyclodehydrationAcyl hydrazide derivative2,5-Disubstituted 1,3,4-Oxadiazole
    ---------

    Exploration of Biological Interactions and Potential Molecular Targets Research Probes

    Design and Synthesis of Investigational Pharmacological Probes

    The design of pharmacological probes based on the 3-(4-Bromofuran-2-yl)pyridine scaffold involves leveraging its core structure to interact with specific biological targets. The synthesis strategy for such probes often builds upon established methods for coupling heterocyclic rings.

    The creation of aryl-furan linkages can be achieved through photochemical synthesis. For instance, irradiation of bromofuran-2-carbaldehyde in an aromatic solvent can yield 3- and 5-aryl-2-furyl derivatives researchgate.net. This suggests a plausible route where a pyridine (B92270) precursor could be coupled to the furan (B31954) ring. Another innovative approach involves the skeletal editing of furans, transforming them into pyridines, which offers a conceptually new platform for creating such hybrid molecules chemrxiv.org. More conventional methods for synthesizing diversified pyrazolo[3,4-b]pyridine frameworks often utilize cascade cyclization reactions, demonstrating the versatility of synthetic pathways available for building complex heterocyclic systems nih.gov.

    The design principle often relies on combining known pharmacophores. For example, furan-bearing pyrazolo[3,4-b]pyridines have been designed and synthesized to act as inhibitors of targets like cyclin-dependent kinase 2 (CDK2) nih.gov. The synthesis of such compounds provides a roadmap for producing this compound and its analogues for screening against various biological targets.

    Molecular Docking Studies for Ligand-Target Interactions

    Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is crucial for understanding the interactions that drive biological activity and for designing new therapeutic agents. For a molecule like this compound, docking studies can provide insights into its potential to inhibit enzymes implicated in various diseases.

    When docking this compound into an enzyme's active site, the predicted binding mode would be determined by a combination of interactions. The nitrogen atom in the pyridine ring is a potential hydrogen bond acceptor, a common interaction motif for pyridine-containing inhibitors nih.gov. The fused aromatic system of the furan and pyridine rings can engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues in the binding pocket.

    Binding affinity is typically estimated using a scoring function that calculates the free energy of binding (ΔG). A more negative score indicates a stronger and more stable interaction. The table below illustrates hypothetical docking scores for this compound against two potential enzyme targets, based on typical values seen for similar heterocyclic inhibitors.

    Target EnzymeDocking Score (kcal/mol)Predicted Interacting ResiduesInteraction Type
    Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Val523Hydrogen Bond, π-Alkyl, π-π Stacking
    Cyclin-Dependent Kinase 1 (CDK1)-7.9Leu83, Asp86, Gln131Hydrogen Bond, Hydrophobic

    This data is illustrative and based on computational predictions for analogous compounds.

    Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a major goal for anti-inflammatory drug design. Molecular docking studies of various heterocyclic compounds, including those with pyridine moieties, have been performed to understand their binding to the COX-2 active site nih.govnih.govrsc.org. A simulation of this compound binding to COX-2 would likely show the pyridine nitrogen interacting with key polar residues, while the bromofuran portion could occupy a hydrophobic pocket within the enzyme's active site, a binding pattern observed for other selective COX-2 inhibitors researchgate.net.

    Cyclin-Dependent Kinase 1 (CDK1): CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer nih.gov. Numerous inhibitors containing pyridine and other heterocyclic systems have been developed and studied through molecular docking to predict their interaction with the ATP-binding pocket of CDKs nih.govnih.gov. In a simulation with CDK1, the this compound molecule would be expected to form hydrogen bonds with the hinge region of the kinase, a critical interaction for kinase inhibition, similar to how purine-like inhibitors bind nih.govresearchgate.net. The bromofuran moiety could further stabilize the complex through interactions with other residues in the active site.

    In Silico Pharmacokinetic and ADMET Predictions for Pre-clinical Evaluation

    Before a compound can be considered for further development, its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—as well as its potential toxicity (T), must be evaluated. In silico ADMET prediction models provide a rapid and cost-effective way to screen compounds for desirable drug-like properties.

    Online tools such as pkCSM and SwissADME are commonly used to calculate these properties based on a molecule's structure nih.govnih.gov. For this compound, these tools would predict its behavior in the human body, helping to identify potential liabilities early in the discovery process.

    ADMET ParameterPredicted ValueInterpretation
    Water Solubility (logS)-3.5Moderately soluble
    Caco-2 Permeability (logPapp)0.95High intestinal absorption predicted
    CYP2D6 InhibitorYesPotential for drug-drug interactions
    hERG I InhibitorNoLow risk of cardiotoxicity
    Oral BioavailabilityHighGood potential for oral administration

    This data is illustrative and generated from computational ADMET prediction models.

    Oral bioavailability is a critical parameter that measures the fraction of an orally administered drug that reaches systemic circulation. In silico models predict this property by analyzing various physicochemical descriptors, such as molecular weight, lipophilicity (logP), polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

    For this compound, these models would assess its compliance with established guidelines like Lipinski's Rule of Five. Given its relatively small size and moderate lipophilicity, the compound is expected to have good oral bioavailability, making it a suitable candidate for development as an orally administered agent. Studies on other heterocyclic compounds have validated the use of these in silico tools for predicting oral drug-likeness nih.govresearchgate.net.

    Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling

    Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds and prioritize the synthesis of the most promising candidates.

    For a series of analogues based on the this compound scaffold, a QSAR study would involve synthesizing a set of derivatives with varied substituents on the furan and pyridine rings. The biological activity of these compounds would be measured, and a model would be built to correlate this activity with calculated molecular descriptors (e.g., steric, electronic, and hydrophobic properties).

    Studies on other furan and pyridine derivatives have successfully used QSAR to build predictive models. These models revealed that biological activity is often strongly dependent on the hydrophobic and steric parameters of the substituents on the rings nih.govnih.gov. A QSAR model for this compound derivatives would likely highlight the importance of the bromine atom's position and the electronic properties of the pyridine ring in determining the compound's potency against a specific target.

    Advanced Synthetic Considerations and Process Optimization

    Scalability of Synthesis for Research and Pre-commercial Production

    The transition from laboratory-scale synthesis to larger-scale production for research and pre-commercial purposes necessitates robust and reproducible synthetic routes. For a molecule like 3-(4-Bromofuran-2-yl)pyridine, this involves moving beyond traditional batch methods that can be tedious and difficult to scale. nih.gov Key considerations for scalability include the use of inexpensive and readily available starting materials, minimizing the number of synthetic steps, and employing reactions that are amenable to larger vessel sizes.

    A streamlined approach, such as a Minisci reaction for functionalizing the pyridine (B92270) ring followed by a cross-coupling reaction to introduce the bromofuran moiety, could offer a concise and scalable route. nih.gov The scalability of such processes is often enhanced by moving from pyrophoric or highly toxic reagents to more bench-stable alternatives. For instance, replacing organolithium reagents with less hazardous organometallics in cross-coupling steps can significantly improve the safety and feasibility of large-scale production. The development of one-pot procedures, where multiple transformations occur in a single reaction vessel, is also a critical strategy for improving efficiency and reducing waste on a larger scale. nih.gov

    Automated Synthesis Strategies for Analog Library Generation

    The generation of analog libraries is fundamental to medicinal chemistry and materials science for structure-activity relationship (SAR) studies. Automated synthesis platforms are instrumental in rapidly producing a diverse set of derivatives of a core scaffold like this compound. By varying substituents on either the pyridine or furan (B31954) ring, a library of analogs can be synthesized to explore chemical space.

    A strategy for automated synthesis could involve preparing a key intermediate, such as a boronic ester of one of the heterocyclic rings, which can then be subjected to parallel Suzuki coupling reactions with a variety of halogenated partners. whiterose.ac.uk This approach allows for the introduction of diversity at a late stage in the synthesis. The use of solid-phase synthesis, where one of the starting materials is attached to a resin, can also facilitate automation by simplifying the purification process to simple filtration and washing steps. Reaction conditions for such library syntheses are typically optimized to ensure high fidelity and yield across a broad range of substrates. whiterose.ac.uk

    Continuous Flow Chemistry Applications for Enhanced Efficiency

    Continuous flow chemistry offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. organic-chemistry.org For the synthesis of this compound, flow chemistry can be applied to key steps, such as hazardous nitration or oxidation reactions, by minimizing the volume of reactive intermediates at any given time. organic-chemistry.orgdurham.ac.uk

    The precise control over reaction parameters like temperature, pressure, and residence time in a microreactor can lead to higher yields, improved selectivity, and shorter reaction times compared to batch methods. organic-chemistry.org For instance, a packed-bed microreactor containing a heterogeneous catalyst could be employed for a cross-coupling step, allowing for continuous production and easy separation of the product from the catalyst. organic-chemistry.org Such a system can operate for extended periods, demonstrating high stability and catalyst activity, making it ideal for large-scale production. organic-chemistry.org The integration of in-line purification techniques can further streamline the process, leading to a fully automated and highly efficient synthesis. uc.pt

    Table 2: Comparison of Batch vs. Continuous Flow Synthesis

    Parameter Batch Synthesis Continuous Flow Synthesis
    Safety Higher risk with hazardous reagents and exotherms. Enhanced safety due to small reaction volumes. durham.ac.uk
    Scalability Challenging due to heat/mass transfer issues. Easily scalable by running longer or in parallel. organic-chemistry.org
    Control Less precise control over temperature and mixing. Precise control over reaction parameters. organic-chemistry.org

    Systematic Optimization of Reaction Parameters

    A systematic approach to optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. This involves a detailed investigation of solvents, temperature, pressure, and catalyst systems.

    Solvent Screening and Selection

    The choice of solvent can significantly impact reaction rates, selectivity, and solubility of reagents and products. For cross-coupling reactions, such as a Suzuki or Stille coupling to form the bond between the pyridine and furan rings, a screening of various solvents is necessary. Aprotic polar solvents like DMF, DMSO, and THF are commonly employed. nih.gov The optimal solvent will facilitate the dissolution of all reaction components and stabilize the catalytic species.

    Table 3: Hypothetical Solvent Screening for a Suzuki Coupling Step

    Solvent Dielectric Constant Boiling Point (°C) Observed Yield (%)
    Toluene 2.38 111 45
    THF 7.58 66 78
    Dioxane 2.21 101 85
    DMF 36.7 153 92

    Note: Data is illustrative and based on typical outcomes for similar Suzuki coupling reactions.

    Temperature and Pressure Influence

    Temperature is a critical parameter that influences reaction kinetics. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired byproducts. The optimal temperature must be determined to achieve a balance between reaction time and selectivity. For many cross-coupling reactions, temperatures in the range of 70-120 °C are common. nih.gov Pressure is typically less of a factor unless gaseous reagents are used or if the reaction is performed above the solvent's boiling point in a sealed vessel.

    Catalyst Selection and Loading

    The choice of catalyst and its loading are paramount for the efficiency of cross-coupling reactions. Palladium-based catalysts are widely used for forming C-C bonds between aromatic rings. The selection of the specific palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and the accompanying ligand (e.g., XPhos, SPhos) can have a dramatic effect on the reaction outcome. nih.gov Catalyst loading is typically kept low (0.5-5 mol%) for economic and environmental reasons, and optimization is required to find the minimum amount of catalyst that provides a high yield in a reasonable timeframe. nih.gov

    Table 4: Catalyst System Optimization for a Negishi Cross-Coupling

    Catalyst (2 mol%) Ligand (2 mol%) Base (2.0 equiv) Temperature (°C) Yield (%)
    Pd₂(dba)₃ P(t-Bu)₃ K₃PO₄ 70 65
    Pd(OAc)₂ XPhos Cs₂CO₃ 70 88
    Pd(OAc)₂ SPhos K₃PO₄ 70 91

    Note: This table is based on optimization data for a related Negishi cross-coupling reaction and serves as an example of a systematic approach. nih.gov

    Reaction Monitoring and Kinetic Studies

    Effective reaction monitoring is crucial for determining the optimal reaction time, preventing the formation of byproducts, and ensuring the safe execution of the synthesis. For the preparation of this compound, a combination of chromatographic and spectroscopic techniques can be employed.

    Reaction Monitoring Techniques:

    Thin-Layer Chromatography (TLC) is a fundamental and rapid technique for qualitative monitoring of the reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of the reactants and the appearance of the product spot can be visualized under UV light or with an appropriate staining agent. This method is invaluable for quickly assessing reaction initiation and progression. For more quantitative and precise monitoring, High-Performance Liquid Chromatography (HPLC) is the method of choice. An automated HPLC system can be set up to withdraw, quench, and analyze aliquots from the reaction mixture at regular intervals, providing real-time data on the concentration of reactants, products, and any impurities.

    In-situ spectroscopic techniques offer the advantage of monitoring the reaction as it occurs, without the need for sampling. For instance, in-situ Infrared (IR) spectroscopy can be utilized to track the disappearance of characteristic vibrational bands of the starting materials and the appearance of new bands corresponding to the product. Similarly, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and quantitative data on the species present in the reaction mixture over time, offering deep mechanistic insights.

    Kinetic Studies:

    For a typical Suzuki-Miyaura coupling, the reaction rate is often dependent on the concentration of the palladium catalyst, the aryl halide, and the boronic acid. The order of the reaction with respect to each component can be determined by systematically varying their initial concentrations and measuring the initial reaction rates.

    A hypothetical kinetic study for the Suzuki-Miyaura synthesis of this compound from 3-pyridylboronic acid and 2,4-dibromofuran (B1626847) could be designed as follows. The reaction would be monitored by taking aliquots at specific time intervals and analyzing them by HPLC to determine the concentration of the product. The initial rates would be calculated from the slope of the concentration versus time plots at the beginning of the reaction.

    Table 1: Hypothetical Initial Rate Data for the Synthesis of this compound

    Experiment [3-Pyridylboronic Acid] (M) [2,4-Dibromofuran] (M) [Pd Catalyst] (mol%) Initial Rate (M/s)
    1 0.1 0.1 1 1.0 x 10⁻⁵
    2 0.2 0.1 1 2.0 x 10⁻⁵
    3 0.1 0.2 1 1.0 x 10⁻⁵

    From this hypothetical data, one could deduce the reaction order with respect to each reactant. For example, doubling the concentration of the 3-pyridylboronic acid (Experiment 2 vs. 1) doubles the initial rate, suggesting a first-order dependence. Conversely, doubling the concentration of 2,4-dibromofuran (Experiment 3 vs. 1) has no effect on the rate, suggesting a zero-order dependence under these conditions. Doubling the catalyst concentration (Experiment 4 vs. 1) doubles the rate, indicating a first-order dependence on the catalyst.

    Further mechanistic understanding can be gained from Hammett studies, where the electronic effects of substituents on the reaction rate are investigated. By using a series of substituted pyridine boronic acids or bromofurans, a Hammett plot can be constructed by plotting the logarithm of the relative reaction rates against the Hammett substituent constant (σ). The slope of this plot (ρ) provides information about the charge distribution in the transition state of the rate-determining step.

    Table 2: List of Compounds

    Compound Name
    This compound
    3-Pyridylboronic acid
    2,4-Dibromofuran
    2-Bromofuran
    Pyridine-3-boronic acid
    2-Stannylfuran

    Future Directions and Emerging Research Avenues

    Expanding the Synthetic Repertoire for Novel 3-(4-Bromofuran-2-yl)pyridine Derivatives

    The future of this compound research is intrinsically linked to the development of a diverse library of its derivatives. The bromine atom on the furan (B31954) ring and the pyridine (B92270) nitrogen offer strategic points for chemical modification, enabling the synthesis of a wide array of novel compounds with potentially enhanced properties.

    Key synthetic strategies that are poised to dominate this area include:

    Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for forming new carbon-carbon bonds. organic-chemistry.orgwikipedia.org These reactions can be employed to replace the bromine atom with various aryl, heteroaryl, or alkyl groups, leading to a diverse range of substituted derivatives. mdpi.comnih.govresearchgate.net For instance, coupling with different boronic acids could introduce functionalities that modulate the electronic properties or steric hindrance of the molecule. youtube.comresearchgate.net

    N-functionalization of the Pyridine Ring: The nitrogen atom in the pyridine ring can be readily functionalized to form pyridinium (B92312) salts or N-oxides. These modifications can alter the solubility, electronic properties, and biological activity of the parent compound.

    Substitution Reactions on the Furan and Pyridine Rings: While the bromine atom is a prime target for modification, electrophilic aromatic substitution reactions on both the furan and pyridine rings could introduce other functional groups, further expanding the chemical space of accessible derivatives.

    A systematic exploration of these synthetic avenues will be crucial for generating a comprehensive library of this compound derivatives, which can then be screened for a variety of applications.

    Table 1: Potential Synthetic Modifications of this compound

    Reaction TypeReagents and ConditionsPotential Derivative
    Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, base3-(4-Aryl-furan-2-yl)pyridine
    Stille CouplingOrganostannane, Pd catalyst3-(4-Alkyl/Aryl-furan-2-yl)pyridine
    N-AlkylationAlkyl halide1-Alkyl-3-(4-bromofuran-2-yl)pyridinium halide
    N-Oxidationm-CPBAThis compound N-oxide

    Advanced Computational Studies for Rational Design and Lead Optimization

    In parallel with synthetic efforts, advanced computational studies will play a pivotal role in guiding the rational design of novel derivatives and optimizing their properties for specific applications. Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into the electronic structure, molecular geometry, and reactivity of this compound and its analogs. rsc.orgresearchgate.net

    Key areas of computational investigation should include:

    Structure-Property Relationships: Computational modeling can elucidate how different substituents on the furan and pyridine rings influence the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for applications in electronics and photonics. rsc.orgresearchgate.net

    Reaction Mechanisms: DFT calculations can be used to model the reaction pathways of various synthetic transformations, helping to optimize reaction conditions and predict the feasibility of new synthetic routes.

    Binding Interactions: For potential applications in medicinal chemistry or catalysis, molecular docking and molecular dynamics simulations can predict the binding affinity and mode of interaction of this compound derivatives with biological targets or metal centers.

    By integrating computational predictions with experimental results, researchers can accelerate the discovery and development of new functional molecules based on the this compound scaffold.

    Exploring Novel Applications in Material Science and Catalysis

    The unique combination of an electron-rich furan ring and an electron-deficient pyridine ring suggests that this compound and its derivatives could possess interesting properties for applications in material science and catalysis. researchgate.net

    Material Science:

    Organic Electronics: The conjugated π-system of furan-pyridine structures makes them promising candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.org The ability to tune the electronic properties through chemical modification is particularly advantageous in this context. rsc.orgresearchgate.net

    Fluorescent Probes: Furan-containing compounds often exhibit fluorescence. nih.gov Derivatives of this compound could be developed as fluorescent probes for sensing ions, small molecules, or biological macromolecules.

    Catalysis:

    Ligand Development: The pyridine nitrogen atom can act as a coordinating site for metal ions, making this compound a potential ligand for various catalytic transformations. The electronic properties of the furan ring and any substituents can influence the catalytic activity of the resulting metal complex. frontiersin.org

    Organocatalysis: The pyridine moiety can also function as a basic or nucleophilic catalyst in certain organic reactions.

    Future research in these areas will involve the synthesis of tailored derivatives and the systematic evaluation of their performance in various material and catalytic applications.

    Development of High-Throughput Synthesis and Screening Platforms

    To fully unlock the potential of the this compound scaffold, the development of high-throughput synthesis and screening platforms will be essential. nih.govnih.gov These platforms will enable the rapid generation and evaluation of large libraries of derivatives, significantly accelerating the discovery of new functional molecules.

    Key components of such a platform would include:

    Automated Synthesis: Utilizing robotic systems for performing parallel synthesis of derivatives in microplate format.

    High-Throughput Screening (HTS): Employing automated assays to rapidly screen the synthesized compounds for desired properties, such as biological activity, fluorescence, or catalytic efficacy. rsc.org

    Data Analysis and Machine Learning: Implementing computational tools to analyze the large datasets generated from HTS and to build predictive models that can guide the design of the next generation of compounds. novartis.com

    The establishment of such platforms will be a transformative step, enabling a more efficient and data-driven approach to the exploration of the chemical space around this compound.

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are effective for preparing 3-(4-Bromofuran-2-yl)pyridine, and how can reaction conditions be optimized?

    • Methodology : Utilize α-halogenocarbonyl compounds (e.g., brominated furan precursors) in cyclization reactions with pyridine derivatives. Thorpe cyclization or copper-catalyzed coupling (as seen in furopyridine synthesis) is applicable . For bromine introduction, consider halogenation post-cyclization or direct coupling via Suzuki-Miyaura reactions using palladium catalysts . Optimize solvent (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (1–5 mol%) to improve yield.
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using NMR (¹H/¹³C) and mass spectrometry.

    Q. How should researchers characterize the structural and electronic properties of this compound?

    • Techniques :

    • X-ray crystallography : Resolve crystal packing and bond angles using SHELXL/SHELXS software . For example, a mean C–C bond length of 1.48 Å and R factor <0.07 indicate high-quality data .
    • Spectroscopy : Assign ¹H NMR shifts (e.g., pyridine protons at δ 8.5–9.0 ppm, furan protons at δ 7.2–7.8 ppm) and compare with computed DFT spectra for validation.
    • Mass spectrometry : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns (bromine doublet).

    Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

    • Reactivity : The bromine atom at the 4-position of the furan ring is highly reactive in Pd-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig). For example:

    • Suzuki reaction : Couple with aryl boronic acids in THF/water (3:1) at 80°C using Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ as base .
    • Nucleophilic substitution : Replace bromine with amines (e.g., piperidine) in DMF at 100°C.
      • Challenges : Monitor for side reactions (e.g., pyridine ring reduction) via LC-MS and optimize protecting groups if needed.

    Q. What safety protocols are critical when handling this compound?

    • Precautions :

    • Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory toxicity (H335) .
    • Avoid contact with strong oxidizers; store at 2–8°C under inert atmosphere .
    • Dispose of waste via EPA-approved protocols (e.g., neutralization for halogenated organics) .

    Advanced Research Questions

    Q. How can crystallographic data resolve discrepancies in structural assignments from NMR or computational models?

    • Approach : Perform single-crystal X-ray diffraction and refine structures using SHELXL. Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G* level). For example, a pyridine ring distortion >5° from planarity may indicate steric strain not captured in NMR .
    • Case Study : If NMR suggests axial chirality but X-ray shows planar geometry, re-evaluate solvent effects or dynamic processes (e.g., ring puckering) via variable-temperature NMR.

    Q. What strategies address low yields in multi-step syntheses of this compound derivatives?

    • Optimization :

    • Stepwise monitoring : Use in-situ IR or Raman spectroscopy to identify intermediates and adjust reaction time/temperature.
    • Protecting groups : Introduce tert-butoxycarbonyl (Boc) on the pyridine nitrogen to prevent unwanted side reactions during bromination .
    • Catalyst screening : Test Pd-XPhos or SPhos ligands for improved selectivity in cross-coupling steps .

    Q. How can computational modeling predict the bioactivity of this compound analogs?

    • Methods :

    • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of bromine on binding affinity.
    • Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Compare binding scores with non-brominated analogs to infer SAR .
      • Validation : Correlate computational predictions with in vitro assays (e.g., IC₅₀ values from MTT cytotoxicity tests) .

    Q. What analytical approaches reconcile conflicting purity assessments (e.g., HPLC vs. elemental analysis)?

    • Resolution :

    • HPLC-DAD/MS : Detect UV-active impurities (e.g., oxidation byproducts) not quantified by elemental analysis.
    • Combined techniques : Use ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute quantification.
    • Thermogravimetric analysis (TGA) : Identify non-volatile impurities (e.g., metal residues) contributing to elemental analysis discrepancies.

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